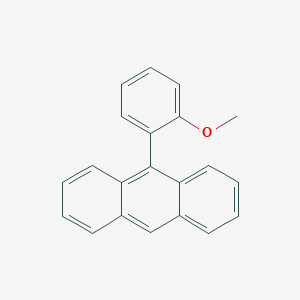
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid: is a highly fluorinated organic compound. It is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphinic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphinic acid derivatives.
科学研究应用
Chemistry: The compound is used as a surfactant in various chemical reactions due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of fluorinated polymers and materials with unique properties.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. Its hydrophobic nature makes it useful in membrane studies and protein-ligand interactions.
Medicine: The compound’s stability and resistance to degradation make it a candidate for drug delivery systems, particularly for hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.
Industry: In the industrial sector, the compound is used in the production of non-stick coatings, water-repellent fabrics, and corrosion-resistant materials. Its unique properties make it valuable in the electronics industry for the fabrication of semiconductors and other electronic components.
作用机制
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid is primarily attributed to its fluorinated carbon chain. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The compound can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. The phosphinic acid group can participate in hydrogen bonding and coordination with metal ions, further influencing its biological and chemical activity.
相似化合物的比较
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate): This compound has a similar fluorinated carbon chain but with an acrylate functional group, making it useful in polymerization reactions.
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl methacrylate): Similar to the acrylate derivative, this compound is used in the synthesis of fluorinated polymers with enhanced properties.
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl iodide): This iodide derivative is used as a precursor in the synthesis of other fluorinated compounds.
Uniqueness: The uniqueness of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphinic acid lies in its combination of a long perfluorinated carbon chain with a phosphinic acid group. This combination imparts unique properties such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments. These properties make it valuable in a wide range of applications, from industrial coatings to biological research.
属性
CAS 编号 |
731858-15-4 |
|---|---|
分子式 |
C12H5F21O2P+ |
分子量 |
611.11 g/mol |
IUPAC 名称 |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H4F21O2P/c13-3(14,1-2-36(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2/p+1 |
InChI 键 |
IUAQXCCRPXDFHP-UHFFFAOYSA-O |
规范 SMILES |
C(C[P+](=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


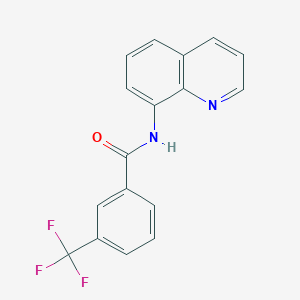
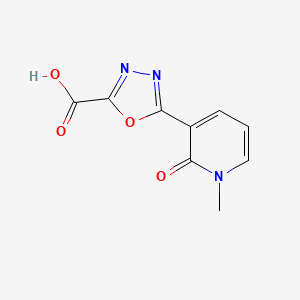
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)
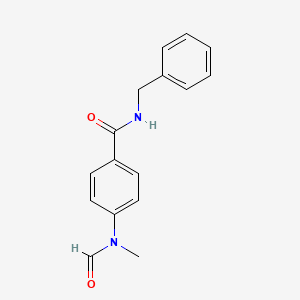
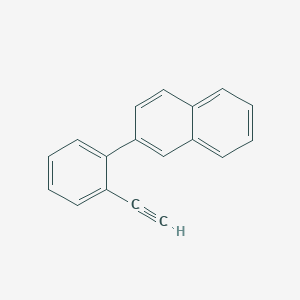
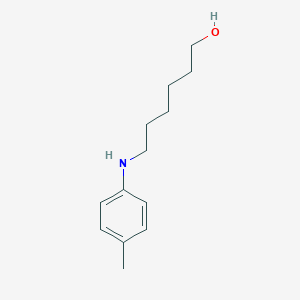
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)

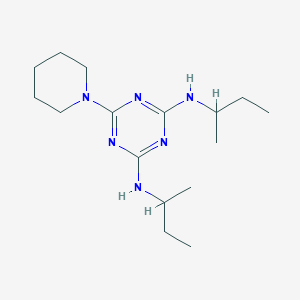
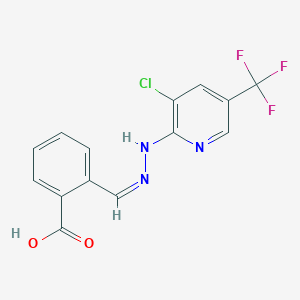
![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)
